molecular formula C11H15N.ClH B088962 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 10408-86-3

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

Cat. No.: B088962
CAS No.: 10408-86-3
M. Wt: 197.7 g/mol
InChI Key: ADJNJLPAJFJRCW-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine hydrochloride typically involves the reduction of the corresponding nitro compound followed by the formation of the hydrochloride salt. One common method includes the catalytic hydrogenation of 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-nitro compound using palladium on carbon as a catalyst under hydrogen atmosphere. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A hydroxyl derivative with similar ring structure but different functional group.
  • 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : An isomer with the amine group at a different position on the ring .

Uniqueness

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine hydrochloride is unique due to its specific ring structure and the position of the amine group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-2-6-9-5-1-3-7-10(9)11;/h1,3,5,7,11H,2,4,6,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJNJLPAJFJRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908784
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10408-86-3
Record name 5H-Benzocyclohepten-5-amine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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